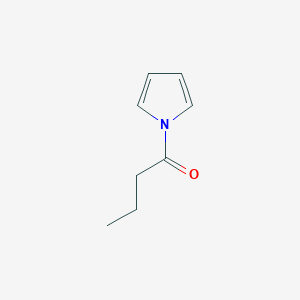

N-Butanoylpyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Butanoylpyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom this compound, specifically, has a butanoyl group attached to the nitrogen atom of the pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butanoylpyrrole typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of the starting materials, the condensation reaction, and the cyclization process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butanoylpyrrole undergoes several types of chemical reactions, including:

Electrophilic Substitution: Pyrroles generally react with electrophiles at the α position (C2 or C5) due to the stability of the protonated intermediate.

Oxidation and Reduction: Pyrroles can be oxidized or reduced under specific conditions, leading to various products.

Halogenation: Pyrroles react with halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br2).

Common Reagents and Conditions

Nitrating Agents: HNO3 / Ac2O

Sulfonating Agents: Py·SO3

Halogenating Agents: NCS, NBS, Br2, SO2Cl2, KI / H2O2

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated pyrroles, while nitration and sulfonation introduce nitro and sulfonyl groups, respectively.

Wissenschaftliche Forschungsanwendungen

N-Butanoylpyrrole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which N-Butanoylpyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methylpyrrole

- N-Acetylpyrrole

- N-Propionylpyrrole

Uniqueness

N-Butanoylpyrrole is unique due to its butanoyl group, which imparts distinct chemical properties compared to other N-substituted pyrroles.

Biologische Aktivität

N-Butanoylpyrrole is a compound belonging to the pyrrole family, which has garnered interest due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with a butanoyl group. The general structure can be represented as follows:

This structural configuration plays a significant role in its reactivity and biological interactions.

1. Anticancer Activity

Research indicates that various pyrrole derivatives exhibit significant anticancer properties. This compound has been studied for its potential to induce apoptosis in cancer cells. For instance, studies on related compounds have shown that they can trigger apoptosis through intrinsic pathways involving mitochondrial oxidative stress and caspase activation .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Mechanism of Action | IC50 (μM) | Cell Line |

|---|---|---|---|

| This compound | Induces apoptosis | TBD | A375 (melanoma) |

| Pyrrolo[2,3-d]pyrimidine | Dual inhibition of AURKA and EGFR | 8.55 - 23.45 | Various |

| Fluorinated derivatives | G2/M phase arrest and ROS production | 0.8 - 44 | CEM Vbl100 |

2. Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that pyrrole-based compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 2: Antimicrobial Activity of Pyrrole Compounds

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

| N-benzyl-2,5-dihydro-1H-pyrrole | 5 bacterial strains | Variable |

3. Anti-inflammatory Effects

Pyrrole derivatives have been explored for their anti-inflammatory effects as well. For example, compounds similar to this compound have been synthesized and tested for their ability to inhibit inflammatory pathways, potentially offering new therapeutic avenues for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Antimicrobial Action : Disruption of cell membrane integrity.

- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in clinical settings:

- Anticancer Study : A study demonstrated that this compound could significantly reduce tumor size in xenograft models, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Another investigation showed that formulations containing this compound exhibited enhanced antibacterial activity compared to standard antibiotics.

- Inflammatory Response : Research indicated that this compound could modulate inflammatory responses in animal models, providing insights into its therapeutic potential for conditions like arthritis.

Eigenschaften

CAS-Nummer |

61480-97-5 |

|---|---|

Molekularformel |

C8H11NO |

Molekulargewicht |

137.18 g/mol |

IUPAC-Name |

1-pyrrol-1-ylbutan-1-one |

InChI |

InChI=1S/C8H11NO/c1-2-5-8(10)9-6-3-4-7-9/h3-4,6-7H,2,5H2,1H3 |

InChI-Schlüssel |

ORJWDKJLEFJSSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)N1C=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.